2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide
Description
This compound features a 1,3,4-oxadiazole core linked to a 3-chlorobenzo[b]thiophene moiety via a sulfur atom. Such structural attributes are critical in drug design, particularly for targeting enzymes or receptors where hydrophobic interactions are pivotal .
Properties
IUPAC Name |
2-[[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2S2/c19-15-12-8-4-5-9-13(12)26-16(15)17-21-22-18(24-17)25-10-14(23)20-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITPFVZBIWKKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN=C(O2)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide typically involves several steps:
Formation of the oxadiazole ring: : The initial step involves the reaction between 3-chlorobenzo[b]thiophene-2-carboxylic acid and hydrazine hydrate to form a hydrazide intermediate.
Cyclization to form the oxadiazole: : This intermediate undergoes cyclization with thionyl chloride to yield the 1,3,4-oxadiazole ring.
Thiolation: : The oxadiazole compound is then treated with a thiol reagent to introduce the thio group.
Acylation: : Finally, this compound is acylated with N-cyclohexylacetyl chloride under basic conditions to form the final product.
Industrial Production Methods
While specific industrial production methods are proprietary, they generally follow similar synthetic routes with optimizations for large-scale reactions, increased yields, and enhanced purity. Industrial processes may also involve automated reactors and continuous flow systems to streamline production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: : The oxadiazole ring can be reduced under specific conditions, potentially altering its pharmacological properties.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: : Conditions for substitution reactions often involve strong nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Sulfoxides and sulfones: : From oxidation reactions.
Reduced derivatives: : From reduction reactions, potentially altering biological activity.
Substituted derivatives: : From nucleophilic substitution, allowing for structure-activity relationship studies.
Scientific Research Applications
2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide finds applications in various fields:
Chemistry
As a building block: : For the synthesis of more complex molecules.
Catalysis: : Potential use as a ligand in catalytic processes.
Biology
Biological assays: : Used in the development of assays to study enzyme inhibition and protein interactions.
Medicine
Drug discovery: : Investigated for potential therapeutic applications due to its diverse functional groups.
Pharmacology: : Studied for its effects on different biological targets.
Industry
Material sciences:
Agriculture: : Explored for use in agrochemicals.
Mechanism of Action
The mechanism of action of 2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets:
Enzymes: : It may act as an inhibitor or activator of certain enzymes, depending on its structural conformation.
Receptors: : It could bind to receptor sites, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Heterocyclic Cores
(a) Benzofuran-Oxadiazole Derivatives
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide (2a)
- Key Features : Replaces benzo[b]thiophene with benzofuran, retaining the oxadiazole-thioacetamide backbone.
- Activity : Exhibits potent antimicrobial activity due to the electron-rich benzofuran core, which enhances interaction with microbial enzymes .
- Substituent Impact : The 3-chlorophenyl group on the acetamide may improve target specificity compared to the cyclohexyl group in the target compound.
- 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (5d) Key Features: Incorporates a brominated benzofuran and a 4-fluorophenyl acetamide. Activity: Acts as a tyrosinase inhibitor (IC₅₀ = 3.8 µM), with bromine increasing steric bulk and fluorine enhancing electronegativity .
(b) Benzo[b]thiophene-Oxadiazole Derivatives
- 2-(3',5'-Dichloro-benzo[b]thiophen-2'-yl)-5-aryl-1,3,4-oxadiazoles Key Features: Features a dichlorinated benzo[b]thiophene and aryl-substituted oxadiazole. Activity: Demonstrates significant anticancer activity (e.g., against MCF-7 cells), with dual chlorine atoms enhancing electron-withdrawing effects and stabilizing molecular interactions .
Analogs with Modified Acetamide Substituents
(a) Cyclohexyl vs. Aryl Groups
- 2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-(4-fluorophenyl)ethan-1-one (6f) Key Features: Combines oxadiazole-thiadiazole hybrids with a cyclohexylamino group. Activity: Shows anticandidal activity (MIC = 8 µg/mL), attributed to the thiadiazole’s hydrogen-bonding capacity . Comparison: The cyclohexyl group in the target compound may confer better metabolic stability than the 4-fluorophenyl ketone in 6f.
(b) Chloroacetamide Derivatives
Pharmacokinetic and Physicochemical Comparisons
*Estimated based on analogous structures (e.g., : C₂₀H₁₈N₄O₂S₂ = 410.51 g/mol).
Key Findings and Implications
Heterocyclic Core Modifications :
- Benzo[b]thiophene derivatives (e.g., target compound) generally exhibit higher bioactivity than benzofuran analogs due to increased aromaticity and stability .
- Halogenation (Cl, Br) enhances electron-withdrawing effects, improving enzyme inhibition but may reduce solubility .
Acetamide Substituent Effects :
- Cyclohexyl groups improve lipophilicity, aiding in membrane permeation, while aryl groups (e.g., 4-fluorophenyl) enhance target specificity via π-π stacking .
Pharmacological Potential: The target compound’s combination of a chlorinated benzo[b]thiophene and cyclohexyl acetamide positions it as a candidate for anticancer or antimicrobial applications, warranting further in vitro evaluation.
Biological Activity
2-((5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-cyclohexylacetamide is a synthetic compound that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes an oxadiazole ring and a cyclohexylacetamide moiety, which contribute to its interaction with various biological targets.
Chemical Structure
The IUPAC name of the compound is 2-[[5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-cyclohexylacetamide. Its chemical formula is , and its molecular weight is 397.93 g/mol. The compound features a thioether linkage and an oxadiazole ring, which are critical for its biological activity.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Receptor Binding : It can bind to various receptor sites, potentially modulating their activity and affecting cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties against various pathogens, indicating potential applications in treating infections.
Antimicrobial Activity
Research has indicated that derivatives of thiophenes and oxadiazoles often demonstrate significant antimicrobial activity. For instance, studies on related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungi like Candida albicans . The presence of the chlorobenzo[b]thiophene moiety may enhance the lipophilicity of the compound, facilitating membrane penetration and increasing antimicrobial efficacy.
Antitumor Potential
In vitro studies have demonstrated that compounds with similar structures exhibit antitumor activity against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer) cells . The mechanism may involve apoptosis induction or cell cycle arrest, although specific pathways for this compound remain to be elucidated.
Case Studies and Comparative Analysis
Research Findings
Recent findings highlight the structure-activity relationship (SAR) of similar compounds. The presence of halogenated substituents on the aromatic rings significantly enhances biological activity due to increased lipophilicity and better interaction with biological membranes .
Quantitative Structure–Activity Relationship (QSAR)
A QSAR analysis performed on related chloroacetamides indicated that specific structural features correlate with enhanced antimicrobial properties. Compounds adhering to Lipinski's Rule of Five exhibited better bioavailability and efficacy against targeted pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
